molecular formula C42H72O9 B6596214 (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate CAS No. 799812-76-3

(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate

Cat. No.: B6596214
CAS No.: 799812-76-3
M. Wt: 721.0 g/mol
InChI Key: VUMJZTCVWBBKRP-PSXMRANNSA-N
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Description

(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a propyl group esterified with hexadecanoic acid and a trihydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate typically involves esterification reactions. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with (2R)-2,3-dihydroxypropyl hexadecanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the trihydroxybenzoate moiety can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Amides, thioesters, and other substituted derivatives.

Scientific Research Applications

(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The trihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the ester groups can modulate the compound’s solubility and bioavailability, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate: Unique due to its specific ester and trihydroxybenzoate structure.

    Ethyl benzoate: Similar ester structure but lacks the trihydroxybenzoate moiety.

    Methyl salicylate: Contains a benzoate structure but with different functional groups.

Uniqueness

This compound is unique due to its combination of ester and trihydroxybenzoate functionalities, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3/t36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMJZTCVWBBKRP-PSXMRANNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677182
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-76-3
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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